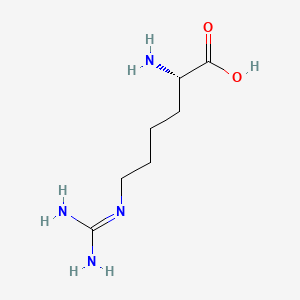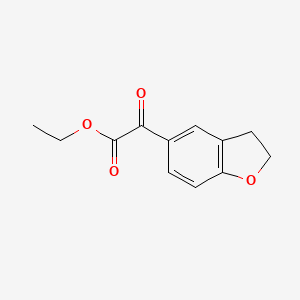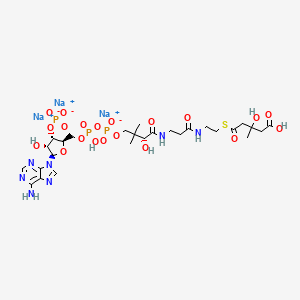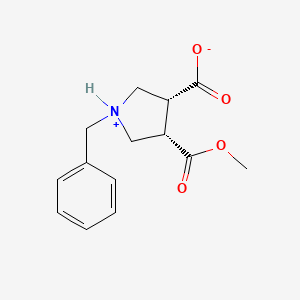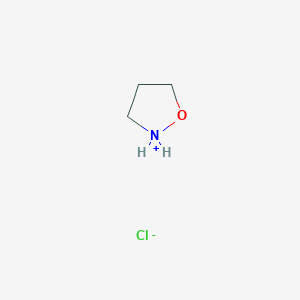![molecular formula C12H23N5O6 B7826734 (2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B7826734.png)
(2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as (2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is a chemical entity with significant interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves several steps, typically starting with the preparation of precursor molecules. The reaction conditions often require specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes can vary, but they generally involve a series of organic reactions such as condensation, cyclization, and functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound commonly involve reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, but they often require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
(2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of (2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
属性
IUPAC Name |
(2S)-6-[amino(nitramido)methylidene]azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPSHDRWHZYOM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCC[NH+]=C(N)N[N+](=O)[O-])C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
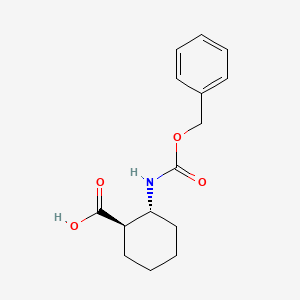
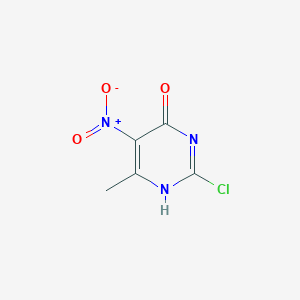
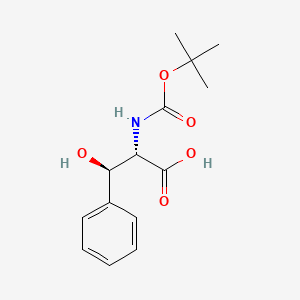
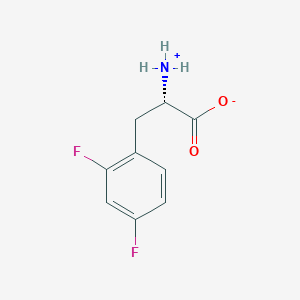
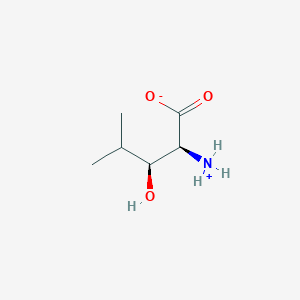
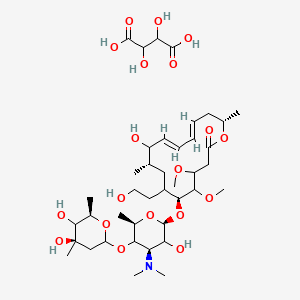
![N-[2-(2-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B7826697.png)
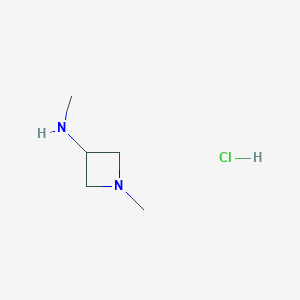
![(2R)-2-azaniumyl-3-[(4-methoxyphenyl)methylsulfanyl]propanoate](/img/structure/B7826722.png)
